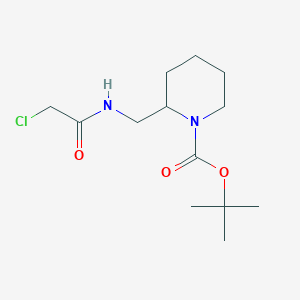

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate

説明

“tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23ClN2O3 . It is an oil-like substance at room temperature . The compound is used for research purposes .

Molecular Structure Analysis

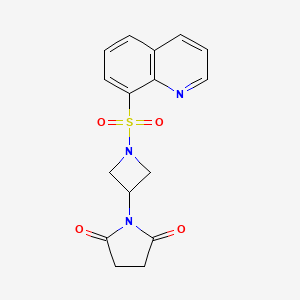

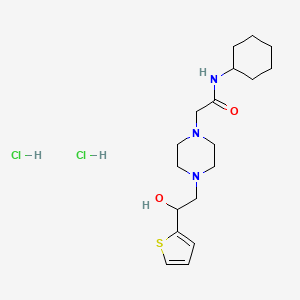

The molecular structure of “tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloroacetamido group and a tert-butyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.79 . It is an oil-like substance at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Synthesis of Enantiopure Derivatives

Research has demonstrated the preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the compound's role in stereochemical synthesis processes (Marin et al., 2004).

Molecular Structure and X-Ray Studies

X-ray studies have revealed the molecular structure of derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, indicating the compound's significance in structural chemistry (Didierjean et al., 2004).

Drug Development Intermediates

The compound has been utilized in the synthesis of a p38 MAP kinase inhibitor, which is potentially useful for the treatment of rheumatoid arthritis and psoriasis. This synthesis supports drug development programs by providing a novel and efficient synthesis route (Chung et al., 2006).

Synthesis of Pharmaceutical Intermediates

Another application includes its role as a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer. This showcases the compound's utility in creating complex pharmaceuticals (Wang et al., 2015).

Chemical Synthesis and Bioactive Compounds

Research has also focused on using tert-butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate for the synthesis of bioactive compounds, such as sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

tert-butyl 2-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-4-6-10(16)9-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYTWVCBFXCNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)

![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)

![2-ethoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2944916.png)

![Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B2944924.png)